Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid
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Overview
Description
Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid typically involves the following steps:
Protection of the amine group: The starting material, (S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid, is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Purification: The reaction mixture is purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Substitution: The compound can undergo nucleophilic substitution reactions at the amine or carboxylic acid functionalities.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Substitution: Nucleophiles such as amines or alcohols in the presence of coupling agents like EDCI or DCC.
Major Products Formed
Deprotection: (S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Uniqueness
Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it valuable in synthetic and research applications.
Properties
IUPAC Name |
(3S)-3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXWCCCBQSYUKL-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426612 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499995-82-3 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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